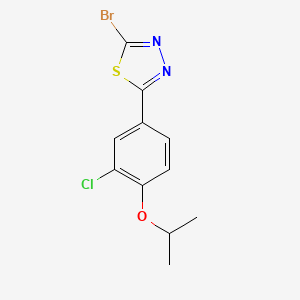

2-broMo-5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazole

説明

Structural Identity and Nomenclature

This compound represents a highly substituted heterocyclic compound characterized by its systematic Chemical Abstracts Service registry number 1258440-64-0. The compound's molecular formula of C₁₁H₁₀BrClN₂OS indicates a molecular weight of 333.628 grams per mole, reflecting the substantial mass contribution from the halogen substituents and the aromatic phenyl ring system. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-bromo-5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazole, which systematically describes the positioning of each functional group within the molecular framework.

The structural complexity of this molecule becomes apparent through its various chemical identifiers, particularly the Simplified Molecular Input Line Entry System string: CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)Br)Cl. This representation reveals the intricate connectivity pattern between the central 1,3,4-thiadiazole ring and the substituted phenyl group, with the isopropoxy moiety extending from the para position relative to the thiadiazole attachment point. The International Chemical Identifier provides additional structural confirmation: InChI=1S/C11H10BrClN2OS/c1-6(2)16-9-4-3-7(5-8(9)13)10-14-15-11(12)17-10/h3-6H,1-2H3.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BrClN₂OS |

| Molecular Weight | 333.628 g/mol |

| Chemical Abstracts Service Number | 1258440-64-0 |

| International Chemical Identifier Key | UZNDXSJHAVHWFH-UHFFFAOYSA-N |

| Physical State | Solid |

| Thiadiazole Ring Position | 1,3,4-substitution pattern |

The molecular architecture exhibits a five-membered aromatic thiadiazole ring containing two nitrogen atoms at positions 3 and 4, and one sulfur atom at position 1. The electron-deficient nature of this heterocycle, characterized by its dipole moment of 3.25 Debye for the parent 1,3,4-thiadiazole, suggests significant polarity and potential for hydrogen bonding interactions. The bromine atom occupies position 2 of the thiadiazole ring, while the substituted phenyl group is attached at position 5, creating a conjugated system that extends the electronic delocalization throughout the molecule.

Historical Context of 1,3,4-Thiadiazole Derivatives in Medicinal Chemistry

The 1,3,4-thiadiazole scaffold traces its origins to the pioneering work of Emil Fischer, who first synthesized the parent heterocycle in 1882. The structural nature of this ring system was subsequently elucidated in 1890, establishing the foundation for nearly a century and a half of medicinal chemistry exploration. This historical timeline demonstrates the enduring significance of thiadiazole chemistry, which has evolved from fundamental synthetic curiosity to a privileged scaffold in contemporary drug design.

The recognition of 1,3,4-thiadiazole as a bioisostere of various pharmacologically relevant heterocycles has been instrumental in its medicinal chemistry applications. This bioisosteric relationship has enabled medicinal chemists to employ thiadiazole derivatives as structural mimics in the development of improved therapeutic agents, particularly when traditional scaffolds exhibit limitations in terms of stability, selectivity, or pharmacokinetic properties. The weak basicity of 1,3,4-thiadiazole, attributed to the high aromaticity of the ring and the inductive effect of the sulfur atom, contributes to its stability in aqueous acidic media while maintaining susceptibility to ring cleavage under basic conditions.

The therapeutic significance of 1,3,4-thiadiazole derivatives has been validated through numerous successful drug development programs spanning multiple therapeutic areas. Contemporary research has identified this scaffold as exhibiting diverse biological activities including anticancer, antibacterial, antifungal, anti-tuberculosis, anti-inflammatory, antiviral, and anti-leishmanial properties. The versatility of the 1,3,4-thiadiazole framework has attracted considerable attention from medicinal chemists seeking to develop novel therapeutic agents with enhanced potency and reduced toxicity profiles.

| Therapeutic Application | Representative Compounds | Mechanism of Action |

|---|---|---|

| Carbonic Anhydrase Inhibition | Acetazolamide, Methazolamide | Enzyme active site binding |

| Antimicrobial Activity | Sulfamethizole | Cell wall synthesis inhibition |

| Antibiotic Activity | Cephalosporin derivatives | Beta-lactam mechanism |

| Anti-inflammatory | Various derivatives | Multiple pathway modulation |

The evolution of structure-activity relationship understanding within the 1,3,4-thiadiazole series has revealed critical insights into the impact of substitution patterns on biological activity. Research conducted over the past five years has particularly emphasized the importance of strategic functionalization at positions 2 and 5 of the thiadiazole ring, where appropriate substituents can significantly modulate pharmacological properties while maintaining the scaffold's inherent stability and biocompatibility.

Significance of Halogenation and Alkoxy Substitution Patterns

The incorporation of halogen atoms into pharmaceutical compounds represents a well-established strategy for enhancing membrane binding and permeation properties. Research has quantified the thermodynamic impact of halogenation, demonstrating that replacement of hydrogen with chlorine enhances the free energy of partitioning into lipid membranes by approximately -1.3 kilojoules per mole, while trifluoromethyl substitution provides an even more substantial enhancement of -4.5 kilojoules per mole. These modifications correspondingly increase permeability coefficients by factors of approximately 2 and 9, respectively, highlighting the profound impact of halogenation on pharmaceutical properties.

Halogenated heterocycles occupy a position of particular significance in synthetic chemistry due to their utility as versatile intermediates in the synthesis of complex organic compounds. The presence of bromine and chlorine atoms in this compound provides multiple reactive sites that can be modified through established heterocyclic chemistry methodologies, including lithiation and palladium-catalyzed cross-coupling reactions. This chemical versatility enables the compound to serve as a valuable building block for the generation of diverse structural analogs with tailored biological properties.

The strategic placement of the isopropoxy group at the para position of the phenyl ring contributes additional pharmacologically relevant characteristics to the molecular framework. Alkoxy substitutions, particularly branched alkyl ethers such as isopropoxy groups, frequently enhance lipophilicity while providing steric bulk that can influence molecular recognition events with biological targets. The electron-donating nature of the isopropoxy substituent modulates the electronic properties of the phenyl ring, potentially affecting the compound's interaction with protein binding sites and its overall pharmacokinetic profile.

| Substitution Type | Position | Expected Impact |

|---|---|---|

| Bromine | Thiadiazole position 2 | Enhanced membrane permeation, synthetic versatility |

| Chlorine | Phenyl position 3 | Increased lipophilicity, metabolic stability |

| Isopropoxy | Phenyl position 4 | Improved membrane binding, steric selectivity |

The combination of halogenation and alkoxy substitution in this compound creates a molecular architecture that balances multiple pharmacologically advantageous characteristics. The electron-withdrawing effects of the halogen atoms complement the electron-donating properties of the isopropoxy group, establishing an electronic balance that may optimize the compound's interaction with various biological targets while maintaining appropriate physicochemical properties for drug-like behavior. This substitution pattern exemplifies the sophisticated approach employed in contemporary medicinal chemistry, where multiple structural modifications are strategically combined to achieve optimal therapeutic profiles.

特性

IUPAC Name |

2-bromo-5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClN2OS/c1-6(2)16-9-4-3-7(5-8(9)13)10-14-15-11(12)17-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNDXSJHAVHWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901175924 | |

| Record name | 2-Bromo-5-[3-chloro-4-(1-methylethoxy)phenyl]-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258440-64-0 | |

| Record name | 2-Bromo-5-[3-chloro-4-(1-methylethoxy)phenyl]-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258440-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-[3-chloro-4-(1-methylethoxy)phenyl]-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Bromination During Cyclodehydration

In some cases, bromine is introduced earlier by starting with brominated precursors. For example, 5-bromo-1,3,4-thiadiazol-2-amine (CAS 37566-39-5) serves as an intermediate in analogous syntheses. However, this approach requires additional steps to install the aryl group post-bromination, complicating the workflow.

Critical Analysis of Methodologies

Yield and Purity Considerations

化学反応の分析

Types of Reactions

2-broMo-5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

科学的研究の応用

2-broMo-5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

作用機序

The mechanism of action of 2-broMo-5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

類似化合物との比較

Key Structural Variations:

- Halogen Substituents: The bromine at position 2 distinguishes this compound from derivatives like 2-amino-5-(substituted-benzyl)-1,3,4-thiadiazole (), where amino groups enhance nucleophilicity.

- Aryl Group Substitutions : The 3-chloro-4-isopropoxyphenyl group combines chloro (electron-withdrawing) and isopropoxy (electron-donating) substituents. This contrasts with nitro-phenyl derivatives (), where nitro groups increase electrophilicity, or benzyl-Schiff base analogs (), which introduce conjugation pathways.

Table 1: Structural and Electronic Properties of Selected 1,3,4-Thiadiazole Derivatives

Reactivity and Functionalization

- Bromine Reactivity: The bromine in the target compound is analogous to 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (), where bromine undergoes substitution with secondary amines.

- Schiff Base Formation: Unlike amino-substituted thiadiazoles (), the target compound’s bromine limits direct Schiff base formation. However, post-substitution modifications (e.g., introducing amino groups) could enable such reactivity.

Antimicrobial Efficacy:

- This aligns with findings in , where thiadiazole derivatives exhibited superior antifungal over antibacterial effects .

- Nitro-Phenyl Derivatives: Compounds like N-(4-nitrophenyl)-acetohydrazonoyl derivatives () show moderate antimicrobial activity, likely due to nitro groups’ electron-withdrawing effects destabilizing microbial membranes .

- Thiazolidinone Hybrids: Schiff base-derived thiazolidinones () demonstrated excellent antibacterial activity against gram-negative bacteria, attributed to the thiazolidinone ring’s polarity and hydrogen-bonding capacity .

Research Findings and Implications

- Synthetic Flexibility : The bromine atom in the target compound offers a versatile handle for further functionalization, enabling tailored derivatives for specific applications (e.g., antimicrobial agents or agrochemicals) .

- Structure-Activity Relationships (SAR) :

- Chloro and isopropoxy groups may synergize to enhance bioactivity via hydrophobic interactions.

- Fluorine substituents (as in ) improve planarity and crystallinity but reduce lipophilicity compared to chloro-isopropoxy groups.

生物活性

2-Bromo-5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole class, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article delves into the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 315.65 g/mol. The presence of bromine and chlorine atoms alongside an isopropoxy group contributes to its unique reactivity and biological properties.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.65 g/mol |

| Key Functional Groups | Thiadiazole ring, halogens |

| Physical State | Solid (crystalline) |

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.

- Study Findings : In a study by Karegoudar et al., various thiadiazole derivatives were tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial activity . The presence of halogen substituents was found to enhance this activity significantly.

Anticancer Activity

Thiadiazoles have also been explored for their anticancer potential. Notably, compounds containing the thiadiazole ring have shown promising results in inhibiting cancer cell proliferation.

- Case Study : A study highlighted that certain thiadiazole derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like cisplatin. Specifically, some derivatives demonstrated selective cytotoxicity against Bcl-2-expressing cancer cell lines .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, thiadiazoles are noted for their anti-inflammatory effects. Research has suggested that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazoles is often influenced by their structural components. The presence of electron-withdrawing groups (like bromine and chlorine) and alkyl substituents (like isopropoxy) can enhance their pharmacological properties.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases antimicrobial potency |

| Chlorine | Enhances anticancer activity |

| Isopropoxy | Modulates solubility and bioavailability |

Q & A

Q. Table 1: Comparative Spectroscopic Data for Thiadiazole Derivatives

| Technique | Thiadiazole Ring (cm⁻¹, IR) | Br/Cl Substituents (NMR δ, ppm) | Crystallographic Space Group |

|---|---|---|---|

| Example Compound | 1,560 (C=N), 1,480 (C-S) | Br: 7.21 (s, 1H); Cl: 7.45 (d) | P2₁/c |

Q. Table 2: Biological Activity vs. Structural Modifications

| Substituent | MIC (μg/mL, E. coli) | Cytotoxicity (IC₅₀, HeLa) | LogP |

|---|---|---|---|

| 4-Isopropoxy | 12.5 | >100 | 3.2 |

| 4-Methoxy | 25.0 | 75.3 | 2.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。